molecular formula C23H25N3O5 B2439507 N-(3,4-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941954-28-5

N-(3,4-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No. B2439507
CAS RN: 941954-28-5
M. Wt: 423.469
InChI Key: DBESSNJTRMTHSM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as DMXAA, is a synthetic compound that has gained attention for its potential applications in cancer treatment. DMXAA was first synthesized in the 1990s and has since undergone extensive research to determine its mechanism of action and potential therapeutic uses.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Approaches : A study by King (2007) demonstrated a high-yielding cyclisation method for related compounds, showcasing the synthetic accessibility of complex structures that share features with the target molecule (King, 2007).
  • Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents, emphasizing the pharmacological potential of morpholine and quinoline derivatives (Bardiot et al., 2015).

Pharmacological Applications

  • Antitumor Activity : Al-Suwaidan et al. (2016) explored novel 3-benzyl-4(3H)quinazolinone analogues for their antitumor activity, underlining the importance of quinazolinone derivatives in developing new cancer therapies (Al-Suwaidan et al., 2016).
  • Insecticidal Properties : Research by Bakhite et al. (2014) on pyridine derivatives against cowpea aphid highlights the insecticidal potential of structurally related compounds (Bakhite et al., 2014).

Structural and Material Science Research

  • Salt and Inclusion Compounds : A study by Karmakar et al. (2007) on the structural aspects of amide-containing isoquinoline derivatives sheds light on their potential in forming gels and crystalline salts, suggesting applications in material science (Karmakar et al., 2007).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-28-18-8-7-17(14-20(18)29-2)24-22(27)15-31-19-5-3-4-16-6-9-21(25-23(16)19)26-10-12-30-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBESSNJTRMTHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

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